Uridine 5'-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2'-deoxy-
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is a synthetic nucleotide analog It is structurally similar to natural nucleotides but contains modifications that enhance its stability and functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- typically involves the phosphorylation of 5-(2-chloroethyl)-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triphosphate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the 2’-deoxy position.
Reduction: Reduction reactions may target the 5-(2-chloroethyl) group, converting it to a less reactive form.
Substitution: Nucleophilic substitution reactions can occur at the 5-(2-chloroethyl) group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of uridine derivatives with oxidized 2’-deoxy positions.
Reduction: Formation of reduced derivatives with modified 5-(2-chloroethyl) groups.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleotides for studying enzyme mechanisms.
Biology: Employed in the study of DNA replication and repair mechanisms.
Industry: Utilized in the development of nucleotide-based diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, particularly in virus-infected cells. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . The molecular targets include viral DNA polymerase and cellular DNA polymerase alpha.
Comparison with Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: A precursor in the synthesis of the triphosphate derivative.
2’-Deoxyuridine: A natural nucleotide analog without the 5-(2-chloroethyl) modification.
Uridine 5’-triphosphate: A natural nucleotide involved in various cellular processes.
Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is unique due to its dual modifications: the 5-(2-chloroethyl) group and the triphosphate moiety. These modifications enhance its stability and functionality, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
119662-57-6 |
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Molecular Formula |
C11H18ClN2O14P3 |
Molecular Weight |
530.64 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18ClN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,7-9,15H,1-3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t7-,8+,9+/m0/s1 |
InChI Key |
HJBGHZTYMHLTCX-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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